

Effect of common laboratory contaminants on Picogreen fluorescence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Picogreen

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Technical Support Center: PicoGreen dsDNA Quantification Assay

Welcome to the technical support center for the **PicoGreen** dsDNA quantification assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help you obtain accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the **PicoGreen** assay and why is it used?

The **PicoGreen** dsDNA quantitation reagent is a highly sensitive fluorescent nucleic acid stain used for quantifying double-stranded DNA (dsDNA) in solution.[1][2] It is favored over traditional absorbance methods (A260) because of its higher sensitivity and specificity for dsDNA, which minimizes interference from common contaminants like single-stranded DNA (ssDNA), RNA, and free nucleotides.[1][3]

Q2: My blank (no DNA control) shows high fluorescence. What could be the cause?

High background fluorescence in your blank can be due to a few factors:

- **Contaminated Buffer:** The TE buffer or water used to dilute the **PicoGreen** reagent and your samples may be contaminated with DNA.[4][5] Always use nuclease-free water and fresh, high-quality TE buffer.

- **Reagent Contamination:** The **PicoGreen** reagent itself could be contaminated. Ensure proper handling and storage to avoid introducing nucleic acid contaminants.
- **Autofluorescence of Contaminants:** Some contaminants in your sample or buffer may exhibit intrinsic fluorescence at the excitation and emission wavelengths used for **PicoGreen**.

Q3: My standard curve has a poor R-squared value. How can I troubleshoot this?

A poor R-squared value (low linearity) in your standard curve can result from:

- **Pipetting Inaccuracies:** Inconsistent pipetting, especially with small volumes, can lead to significant errors in your standards' concentrations.^[6]
- **Improper Mixing:** Ensure that the DNA standards and the **PicoGreen** reagent are thoroughly mixed before measurement.
- **Incorrect Dilutions:** Double-check the calculations and execution of your serial dilutions for the DNA standard.
- **Extended Incubation:** The diluted **PicoGreen** working solution is only stable for a few hours.^[2] Using a degraded reagent can lead to inconsistent fluorescence.

Q4: Can single-stranded DNA (ssDNA) or RNA interfere with the **PicoGreen** assay?

The **PicoGreen** reagent has a much higher affinity for dsDNA than for ssDNA or RNA.^[7]

Therefore, in the presence of equimolar concentrations of ssDNA and RNA, there is minimal effect on the dsDNA quantification.^{[6][8]} However, very high concentrations of RNA can cause some fluorescence enhancement.^{[6][9]} If significant RNA contamination is suspected, samples can be treated with DNase-free RNase.^{[6][9]}

Troubleshooting Guide

This guide addresses common issues encountered during **PicoGreen** assays, focusing on the impact of laboratory contaminants.

Issue 1: Inaccurate or Inconsistent DNA Quantification

If you observe unexpected variations in your DNA quantification, consider the following potential sources of interference. While the **PicoGreen** assay is robust, certain substances can affect the fluorescence signal.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Summary of Contaminant Effects

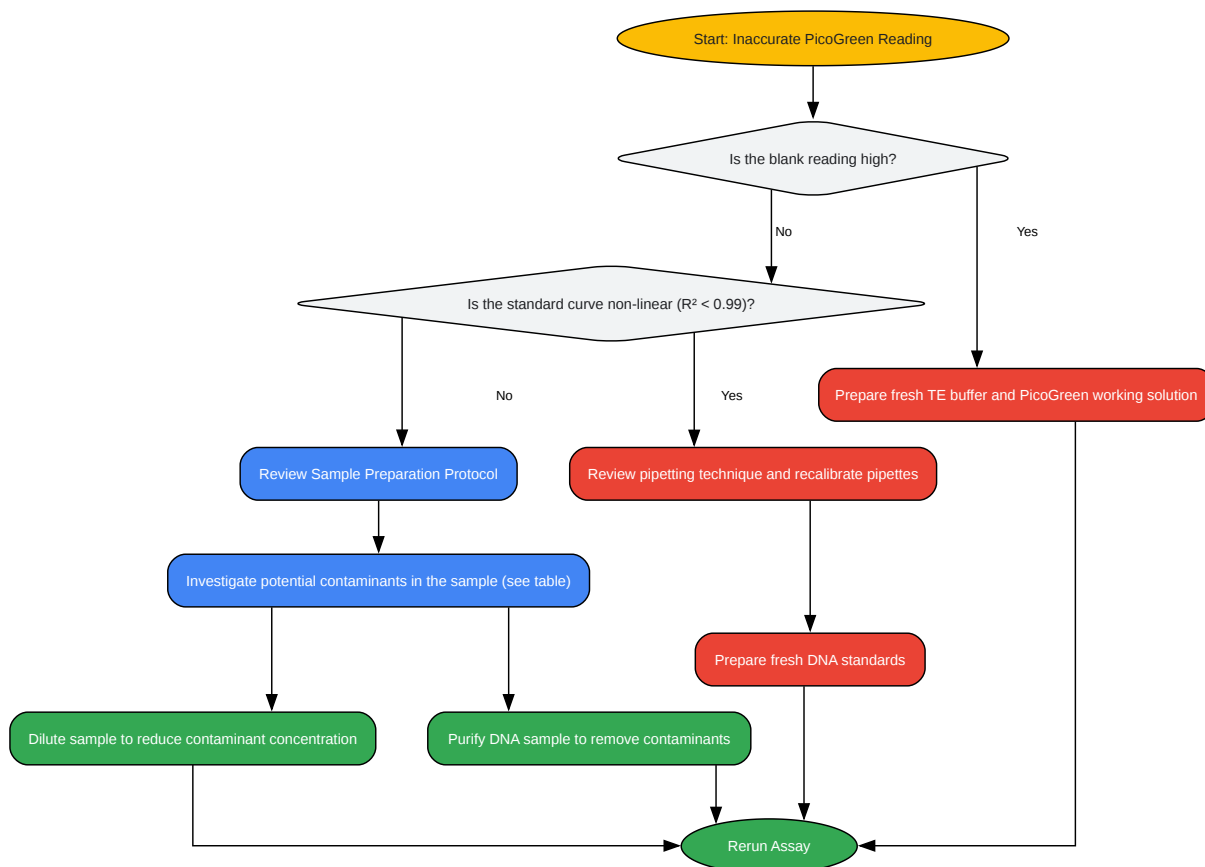
The following table summarizes the effect of various common laboratory contaminants on the **PicoGreen** fluorescence signal. For optimal accuracy, it is recommended that the DNA standards be prepared in a buffer that closely matches the composition of the experimental samples.[\[8\]](#)

Contaminant	Concentration	Effect on Fluorescence Signal
Salts		
Sodium Chloride (NaCl)	200 mM	~33% Decrease[3]
100 mM	No significant effect	
Magnesium Chloride (MgCl ₂)	50 mM	~33% Decrease[3]
25 mM	No significant effect[10]	
Sodium Acetate	300 mM	No significant effect
Detergents		
Sodium Dodecyl Sulfate (SDS)	0.01%	No significant effect
0.1%	Significant quenching	
Triton X-100	0.01%	No significant effect
0.1%	Slight quenching	
Tween 20	0.01%	No significant effect
Organic Solvents		
Ethanol	5%	No significant effect
Phenol	0.5%	Significant quenching
Chloroform	5%	No significant effect[6][8][9]
Other Compounds		
Urea	2 M	No significant effect[6][8][9]
Proteins (BSA)	1 mg/mL	No significant effect[6][8][9]
Agarose	0.1%	No significant effect[6][8][9]
DNA Intercalating Agents	Varies	Can alter fluorescence intensity[11]

Note: The exact level of interference can vary based on the specific assay conditions.

Troubleshooting Workflow for Inaccurate Readings

If you suspect contamination is affecting your results, follow this logical troubleshooting workflow.



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Caption: Troubleshooting workflow for inaccurate **PicoGreen** readings.

Experimental Protocols

Standard PicoGreen dsDNA Quantification Protocol

This protocol is a general guideline. For specific details, always refer to the manufacturer's instructions for your **PicoGreen** reagent kit.

1. Reagent Preparation

- **1X TE Buffer:** Prepare 1X TE (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) using nuclease-free water.
- **PicoGreen Working Solution:** On the day of the experiment, dilute the concentrated **PicoGreen** reagent 1:200 in 1X TE buffer.^{[3][8]} This solution should be protected from light and used within a few hours.^[2] Prepare this solution in a plastic container as the reagent may adsorb to glass surfaces.^[8]

2. DNA Standard Curve Preparation

- Prepare a series of dsDNA standards (e.g., using the provided Lambda DNA standard) with concentrations ranging from 0 ng/mL to 1000 ng/mL in 1X TE buffer.
- It is crucial that the standards are prepared in the same buffer as the unknown samples to account for any matrix effects.^[8]

3. Assay Procedure (96-well plate format)

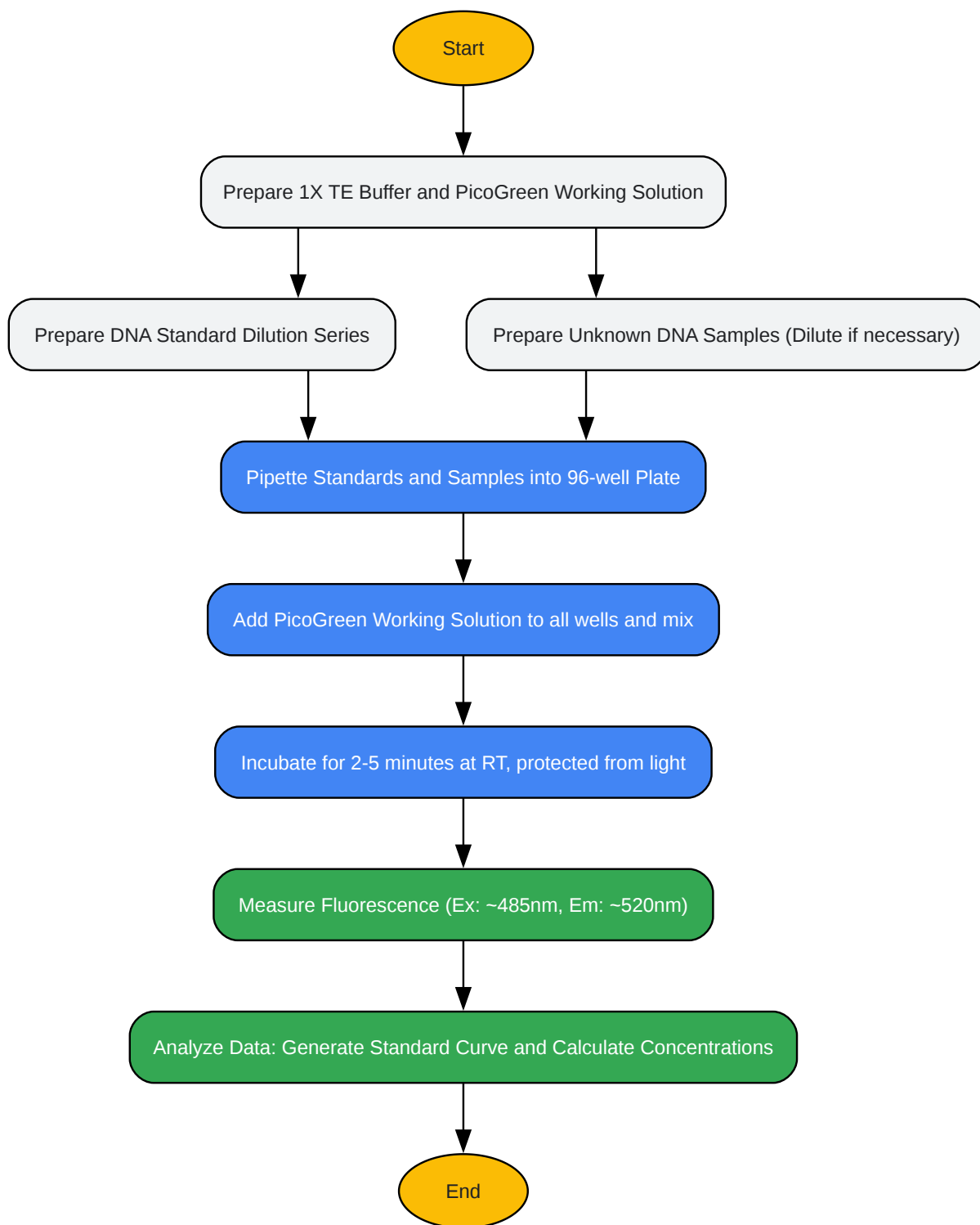
- Pipette 100 μ L of each DNA standard and unknown DNA sample into separate wells of a black, flat-bottom 96-well plate. It is recommended to run samples in duplicate or triplicate.
- Add 100 μ L of the **PicoGreen** working solution to each well.
- Mix gently by pipetting or shaking the plate on a plate shaker for a few seconds.
- Incubate for 2-5 minutes at room temperature, protected from light.^[6]
- Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~520 nm.^{[3][6]}

4. Data Analysis

- Subtract the fluorescence reading of the blank (0 ng/mL DNA) from all other readings.
- Plot the fluorescence intensity of the standards versus their concentration.
- Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R-squared value.
- Use the equation to calculate the concentration of the unknown DNA samples.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for dsDNA quantification using the **PicoGreen** assay.



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Caption: General experimental workflow for the **PicoGreen** assay.

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- To cite this document: BenchChem. [Effect of common laboratory contaminants on Picogreen fluorescence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258679#effect-of-common-laboratory-contaminants-on-picogreen-fluorescence]

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